[Rh COD (R)-Binap]BF4

Asymmetric Hydrogenation Precatalyst Activation Kinetics Induction Period

[Rh COD (R)-Binap]BF4 (CAS 120521-81-5) is a cationic rhodium(I) precatalyst of the type [Rh(diphosphine)(diolefin)]X, where the chiral ligand is (R)-BINAP, the diolefin is 1,5-cyclooctadiene (COD), and the counterion is tetrafluoroborate (BF₄⁻). The commercially available material is typically assayed at Rh 11.2% (molecular weight 920.56 g/mol, formula C₅₂H₄₄BF₄P₂Rh).

Molecular Formula C52H44BF4P2Rh-
Molecular Weight 920.6 g/mol
Cat. No. B12088823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Rh COD (R)-Binap]BF4
Molecular FormulaC52H44BF4P2Rh-
Molecular Weight920.6 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Rh]
InChIInChI=1S/C44H32P2.C8H12.BF4.Rh/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-32H;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
InChIKeyNXRNGSUCQWUDOA-ONEVTFJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Rh COD (R)-Binap]BF4: Cationic Rhodium(I) Precatalyst Baseline for Procurement Evaluation


[Rh COD (R)-Binap]BF4 (CAS 120521-81-5) is a cationic rhodium(I) precatalyst of the type [Rh(diphosphine)(diolefin)]X, where the chiral ligand is (R)-BINAP, the diolefin is 1,5-cyclooctadiene (COD), and the counterion is tetrafluoroborate (BF₄⁻) [1]. The commercially available material is typically assayed at Rh 11.2% (molecular weight 920.56 g/mol, formula C₅₂H₄₄BF₄P₂Rh) . Its primary application is as a precursor for the in situ generation of enantioselective hydrogenation catalysts for prochiral olefins, where the COD ligand must be hydrogenatively removed to liberate the catalytically active solvate species [2].

Precatalyst type Cationic Rh(I) [Rh(diphosphine)(diolefin)]BF₄
Chiral ligand (R)-BINAP
Activation Hydrogenative COD removal to release active solvate

Why [Rh COD (R)-Binap]BF4 Cannot Be Casually Substituted with Other Rh-BINAP Precatalysts


Although multiple cationic [Rh(BINAP)(diolefin)]X precatalysts share the same chiral induction motif, their kinetic behaviour in catalyst activation and their solution-state speciation are profoundly different. The identity of the diolefin (COD vs. NBD) dictates the induction period before maximum hydrogenation rate is reached, while the counterion (BF₄⁻ vs. OTf⁻ vs. BArF⁻) influences the rate of diolefin hydrogenation, the solubility of the precatalyst, and the speciation of the resulting solvate complex [1]. These factors make simple molar substitution between variants unreliable for reproducing reaction kinetics, induction behaviour, and batch-to-batch enantioselectivity in established protocols [2].

Target [Rh COD (R)-Binap]BF₄ with defined induction period via slow COD hydrogenation
NBD variant Eliminates induction period, altering kinetic profile and reaction timing
Target BF₄⁻ counterion provides balanced activation rate and solubility
OTf⁻ / BArF⁻ OTf⁻ may slow activation; BArF⁻ shifts solubility and solvate speciation
Target Rh-BINAP matched for dehydroamino acid substrates
Ru-BINAP Substrate scope differs; ee may drop significantly on α-acylaminoacrylic esters

[Rh COD (R)-Binap]BF4 Quantitative Differentiation Evidence for Scientific Selection


Induction Period: COD vs. NBD as the Diolefin – Kinetic Consequences for Precatalyst Activation

The use of COD as the diolefin in [Rh(BINAP)(COD)]BF₄ results in a pronounced induction period during asymmetric hydrogenation because the hydrogenation of COD is significantly slower than that of norbornadiene (NBD). At room temperature and normal pressure, the complete hydrogenative removal of COD from [Rh(diphosphine)(COD)]⁺ in methanol requires approximately 24 h, whereas the corresponding NBD complexes are hydrogenated much more rapidly, effectively eliminating the induction period [1]. This established class-level behaviour means that [Rh(BINAP)(COD)]BF₄ is preferred when a delayed onset of full catalytic activity is tolerable or desirable (e.g., for controlled initiation), while NBD analogues should be selected when immediate maximum rate is required [2].

Induction period
Class-level
COD removal ~24 h vs. NBD rapid (no induction)
Supports controlled catalyst activation studies with measurable lag
MeOH, RT, normal pressure; pseudo-rate constants from UV/Vis
Asymmetric Hydrogenation Precatalyst Activation Kinetics Induction Period

Counterion Effect: BF₄⁻ vs. OTf⁻ vs. BArF⁻ on Precatalyst Structure and Activation

Single-crystal X-ray structures are available for [Rh((S)-BINAP)(COD)]BF₄ (1) and [Rh((R)-BINAP)(COD)]OTf (3), confirming that both crystallise with the expected square-planar Rh(I) geometry but differ in solid-state packing and likely in solution ion-pairing strength [1]. The BF₄⁻ anion is generally considered more weakly coordinating than OTf⁻, which favours faster solvolysis to the active [Rh(BINAP)(solvent)₂]⁺ species in methanol [2]. Although direct, head-to-head kinetic data for the BINAP-COD system are not publicly available in numerically comparable form, the known trend across rhodium-diphosphine precatalysts is that BF₄⁻ salts exhibit higher initial hydrogenation rates than OTf⁻ salts due to more facile anion dissociation [2].

Counterion effect
Context-dependent
BF₄⁻ expected faster activation than OTf⁻ based on class trend
Data to verify for BINAP-COD; head-to-head rates not publicly reported
X-ray structures confirm BF₄ and OTf salts; class trend from Preetz 2008
Counterion Effect Single-Crystal X-Ray Diffraction Solvate Speciation

Enantioselectivity Consistency: BINAP Ligand Class Lacks Significant Hydrogen-Pressure Sensitivity

In an extensive library study of 56 chiral diphosphines in the Rh-catalysed asymmetric hydrogenation of methyl Z-α-acetamidocinnamate (MAC), methyl 2-acetamidoacrylate, and ethyl 4-methyl-3-acetamido-2-propanoate at 1–30 bar H₂, BINAP-type ligands were explicitly noted as not prone to hydrogen-pressure-induced changes in enantiomeric excess [1]. This is in contrast to several other ligand classes (e.g., DuPhos, Josiphos, some BPE derivatives) where enantioselectivity can increase or decrease with hydrogen pressure [1]. This property means that [Rh COD (R)-Binap]BF₄-derived catalysts deliver predictable ee values across a range of industrially relevant hydrogen pressures, simplifying process transfer and scale-up.

Pressure sensitivity
Class-level
BINAP ee unchanged at 1–30 bar H₂; many other ligands shift
Simplifies process transfer; ee robust across hydrogen pressure range
56 diphosphines tested; MAC, M-Acrylate, E-EMAP substrates
Enantioselectivity Hydrogen Pressure Effect BINAP Ligand

Water-Soluble Analog Benchmark: TOFmax of 1234.2 h⁻¹ Achieved with Sulfonated BINAP Derivative

Although not the target compound itself, the closely related sulfonated water-soluble derivative [Rh(COD)((R)-BINAPS)]BF₄ (where BINAPS = sulfonated BINAP) has been evaluated in a [bmim]BF₄/IPA biphasic system for the asymmetric hydrogenation of dimethyl itaconate, achieving a TOFmax of 1234.2 h⁻¹ at 2.0 MPa H₂ and 303 K; the product ee was 64.2% [1]. This serves as a useful benchmark for the activity ceiling of Rh-COD-BINAP-type precatalysts bearing the BF₄⁻ counterion under biphasic conditions, and the catalyst could be recycled multiple times without loss of conversion or selectivity [1]. Users considering immobilisation or biphasic process development with [Rh COD (R)-Binap]BF₄ can reference this figure as a lower-bound expectation for catalytic activity after ligand sulfonation.

Activity benchmark
Supporting evidence
TOFmax 1234.2 h⁻¹, ee 64.2% (sulfonated analog)
Reference for Rh-COD-BF₄ architecture in biphasic systems
[bmim]BF₄/IPA, 2.0 MPa H₂, 303 K, dimethyl itaconate
Turnover Frequency Ionic Liquid Biphasic System Catalyst Recycling

Metal Selection: Rhodium vs. Ruthenium – Divergent Substrate Scope

Rh-BINAP and Ru-BINAP catalysts address complementary substrate classes: Rh-BINAP complexes (including [Rh COD (R)-Binap]BF₄) are the catalysts of choice for the enantioselective hydrogenation of α-acylaminoacrylic acids and esters (dehydroamino acid derivatives) to give α-amino acid derivatives with high ee, whereas Ru-BINAP complexes are preferred for the hydrogenation of α,β-unsaturated carboxylic acids, allylic alcohols, and functionalised ketones [1]. This well-established substrate dichotomy means that procurement decisions should be driven by the target substrate class rather than by metal cost alone, because substituting Ru-BINAP for Rh-BINAP on dehydroamino acid substrates typically results in substantially lower ee and reaction rate [1].

Metal selection
Class-level
Rh-BINAP for dehydroamino acids; Ru-BINAP for unsaturated acids/ketones
Substrate scope orthogonal; wrong metal leads to ee collapse
Established dichotomy per Noyori (1994)
Rhodium vs. Ruthenium Substrate Scope Asymmetric Hydrogenation

High-Confidence Application Scenarios for [Rh COD (R)-Binap]BF4 Based on Quantitative Evidence


Asymmetric Hydrogenation of Dehydroamino Acid Derivatives with Pressure-Independent Enantioselectivity

When hydrogenating methyl Z-α-acetamidocinnamate (MAC) or structurally related α-acylaminoacrylic esters, [Rh COD (R)-Binap]BF₄-derived catalysts deliver enantioselectivity that is insensitive to hydrogen pressure across the industrially relevant range of 1–30 bar. This property, established by an extensive ligand-library study comparing 56 chiral diphosphines, means that the same ee can be expected whether the reaction is run at low pressure in a glass reactor or at higher pressure in a stainless-steel autoclave [1]. The BF₄⁻ counterion further ensures adequate solubility in methanol and maintains a well-characterised activation pathway via solvolysis to [Rh(BINAP)(MeOH)₂]BF₄, whose X-ray structure has been determined [2].

Precatalyst for Kinetic Studies Requiring a Well-Defined Induction Period

Because the COD ligand in [Rh COD (R)-Binap]BF₄ is hydrogenatively removed with a half-life on the order of hours at ambient temperature and pressure, this precatalyst imposes a measurable induction period before reaching maximum hydrogenation rate. For mechanistic investigations where the rate of catalyst activation relative to substrate hydrogenation must be deconvoluted, this feature makes the COD variant preferable to the NBD analogue, which activates too rapidly for convenient kinetic resolution of the pre-activation phase [1]. The quantification methodology for such induction periods has been standardised by Preetz et al., enabling reproducible kinetic benchmarking [2].

Biphasic or Immobilised Catalysis Development Using the BF₄⁻ Salt Platform

The BF₄⁻ salt of the Rh-COD-BINAP architecture is compatible with ionic-liquid biphasic systems, as demonstrated by the sulfonated analog [Rh(COD)((R)-BINAPS)]BF₄, which achieved a TOFmax of 1234.2 h⁻¹ in [bmim]BF₄/IPA for dimethyl itaconate hydrogenation and could be recycled multiple times without degradation [1]. For researchers developing supported ionic liquid phase (SILP) or biphasic processes, the BF₄⁻ salt formulation simplifies integration by matching the counterion of common ionic liquids such as [bmim]BF₄, thereby avoiding anion-exchange complications that would arise with OTf⁻ or BArF⁻ analogues.

Purity-Critical Procurement for Reproducible Asymmetric Catalysis

Commercial [Rh COD (R)-Binap]BF₄ is available with a specified rhodium assay of 11.2%, corresponding to a molecular weight of 920.56 g/mol for the anhydrous salt [1]. The availability of single-crystal X-ray structures for the BF₄ salt (but not for all counterion variants) provides an additional quality-assurance handle for confirming batch identity by powder XRD or unit-cell comparison, which is especially relevant for regulated pharmaceutical intermediate synthesis where catalyst provenance must be documented [2].

Application
Selection Property
Validation Focus
Dehydroamino acid hydrogenation
Pressure-insensitive enantioselectivity
ee reproducibility across 1–30 bar H₂
Kinetic studies with defined induction
COD-derived activation lag
Induction phase resolution vs. NBD precatalyst
Biphasic/immobilised catalysis
BF₄⁻ compatibility with ionic liquids
Recyclability and TOF benchmarking
Purity-critical procurement
Rh assay and X-ray structure availability
Batch identity by XRD or unit-cell comparison
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